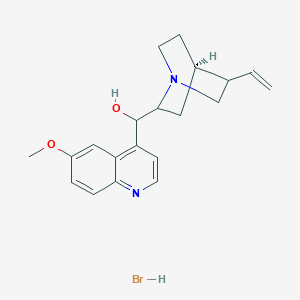
Dihydroquinine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroquinine hydrobromide is an organic compound derived from quinine, a well-known cinchona alkaloid. It is closely related to quinine and shares many of its properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroquinine hydrobromide can be synthesized through the hydrogenation of quinine. The process involves the reduction of quinine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atmospheres .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of quinine solution and hydrogen gas over a palladium catalyst bed. The product is then purified through crystallization and recrystallization processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroquinine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinine or other related compounds.
Reduction: Further reduction can lead to the formation of tetrahydroquinine.
Substitution: It can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinine, quinidine.
Reduction: Tetrahydroquinine.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Dihydroquinine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in the Sharpless dihydroxylation reaction.
Biology: Studied for its effects on nucleic acid and protein synthesis in various organisms.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
Dihydroquinine hydrobromide exerts its effects through several mechanisms:
Inhibition of DNA Gyrase: It binds to DNA gyrase, inhibiting DNA replication and transcription.
Disruption of Protein Synthesis: It interferes with the function of ribosomes, leading to the inhibition of protein synthesis.
Mitochondrial Detoxification: It binds to enzymes such as superoxide dismutase and catalase, affecting mitochondrial detoxification processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: The parent compound, known for its anti-malarial properties.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Dihydroquinidine: A closely related compound with similar properties
Uniqueness
Dihydroquinine hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it particularly useful in certain chemical reactions and pharmaceutical applications .
Propriétés
Formule moléculaire |
C20H25BrN2O2 |
|---|---|
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
[(4R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13?,14-,19?,20?;/m1./s1 |
Clé InChI |
HDZGBIRSORQVNB-BDZMFQCSSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)C(C3C[C@H]4CCN3CC4C=C)O.Br |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


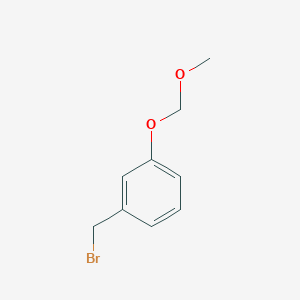
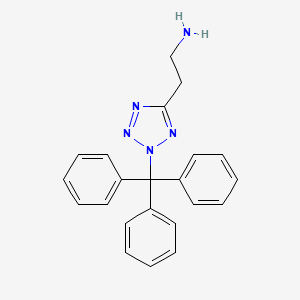
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14797770.png)
![2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797772.png)
![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
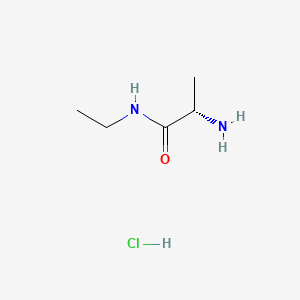

![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
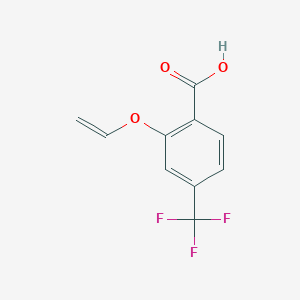
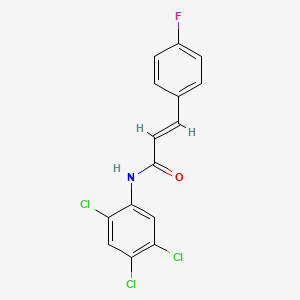
![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)

